
2-Chloro-1,8-naphthyridine
Overview
Description
2-Chloro-1,8-naphthyridine is a heterocyclic compound featuring a bicyclic structure with two nitrogen atoms at the 1- and 8-positions and a chlorine substituent at the 2-position. This compound belongs to the 1,8-naphthyridine family, which is renowned for its versatile pharmacological properties, including antibacterial, antitumor, and anti-inflammatory activities . The chlorine atom at position 2 enhances its reactivity and intermolecular interactions, making it a key intermediate in synthesizing bioactive derivatives for drug discovery . Its planar aromatic core allows for π-π stacking and coordination with metal ions, further expanding its applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the reaction of N-(pyridine-2-yl)acetamide with dimethylformamide and phosphorus oxychloride through Vilsmeier-Haack cyclization . This method provides an efficient route to obtain the desired compound.
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of 2-aminopyridine as the starting material. The process includes chlorination and subsequent cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide in ethanol, which can lead to the formation of tetrazolo derivatives.
Cyclization Reactions: Reagents such as sodium azide or trimethylsilyl azide under microwave irradiation are used for cyclization.
Major Products Formed:
Tetrazolo Derivatives: Formed through substitution reactions.
Complex Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates and Drug Development
2-Chloro-1,8-naphthyridine serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its derivatives have shown promise in developing drugs targeting multiple diseases, including cancer and bacterial infections. For instance, derivatives of 1,8-naphthyridine have been identified as potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and proliferation .
Antibiotic Modulation
Recent studies indicate that this compound derivatives can enhance the efficacy of existing antibiotics. For example, it has been shown to synergistically interact with fluoroquinolones, reducing the minimum inhibitory concentrations (MICs) against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that incorporating this compound into antibiotic formulations could improve treatment outcomes for infections caused by resistant bacteria .
Biological Research
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. Various studies have highlighted its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves binding to bacterial topoisomerases, disrupting DNA replication processes .
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively studied. These compounds have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell cycle progression. For example, certain derivatives have been tested against cervical and lung cancer cells, demonstrating notable cytotoxic effects .
Materials Science
Applications in Electronics
In materials science, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Its electronic properties make it suitable for use in devices that require efficient light absorption and emission .
Molecular Sensors
The compound is also being explored for its potential application in molecular sensors. Its ability to interact with specific analytes makes it a candidate for developing sensors capable of detecting environmental pollutants or biological markers .
Table 1: Biological Activities of this compound Derivatives
Table 2: Applications in Materials Science
Case Studies
Case Study 1: Anticancer Potential Assessment
A study evaluated the cytotoxic effects of various this compound derivatives on different cancer cell lines. Compounds were tested against a panel including A431 (cervical), A549 (lung), and BxPC3 (pancreatic) cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, highlighting their potential as new anticancer agents .
Case Study 2: Antibiotic Enhancement
Another study focused on the combination therapy involving this compound derivatives with fluoroquinolone antibiotics. The results showed a marked decrease in MIC values for resistant strains when treated with the combination therapy compared to antibiotics alone. This finding suggests a promising avenue for addressing antibiotic resistance through structural modifications involving naphthyridine compounds .
Mechanism of Action
The mechanism of action of 2-Chloro-1,8-naphthyridine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives exhibit anti-tuberculosis activity by inhibiting the enzyme enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis . This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chlorine substituents (as in 2,7-dichloro derivatives) increase molecular weight and lipophilicity, favoring membrane penetration in biological systems .
- Electron-withdrawing groups (e.g., F, Cl) enhance stability and receptor binding, while electron-donating groups (e.g., OCH₃) improve solubility .
Key Observations :
- The Gould–Jacobs reaction is widely used for constructing the 1,8-naphthyridine core .
- Halogenation (Cl, F) often requires harsh conditions (e.g., PCl₅, polyphosphoric acid), while alkylation/alkoxylation employs milder nucleophilic substitutions .
Key Observations :
Biological Activity
2-Chloro-1,8-naphthyridine is a derivative of the naphthyridine class, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in pharmaceutical applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains. The synthesis and biological evaluation of this compound derivatives have been the focus of various studies aimed at enhancing their therapeutic efficacy.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors under specific conditions that facilitate the introduction of the chlorine atom at the desired position. Various methods have been reported, including nucleophilic substitutions and cyclization reactions that leverage the reactivity of naphthyridine derivatives .
Antimicrobial Activity
This compound derivatives exhibit notable antimicrobial properties. Research indicates that these compounds can enhance the efficacy of existing antibiotics against resistant strains. For instance, studies have demonstrated that 1,8-naphthyridine derivatives can significantly reduce the minimum inhibitory concentrations (MICs) of fluoroquinolones against multi-resistant strains of Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Synergistic Effect |
---|---|---|---|
This compound | E. coli | 4 | Yes |
This compound | S. aureus | 10 | Yes |
Fluoroquinolone + this compound | P. aeruginosa | 2 | Yes |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines by interfering with DNA replication and inducing apoptosis. For example, derivatives have been tested against cervical (A431), lung (A549), and colon (DLD1) cancer cells, showing promising results comparable to established chemotherapeutics like cisplatin .
Table 2: Cytotoxicity of this compound Derivatives
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 | 15 | DNA intercalation |
A549 | 20 | Apoptosis induction |
DLD1 | 18 | Topoisomerase inhibition |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have been reported in several studies. These compounds exhibit the ability to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases .
Case Studies
Recent case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Study on Antimicrobial Synergy : A study demonstrated that combining this compound with fluoroquinolones led to a significant decrease in MICs against resistant bacterial strains. This synergy suggests a potential for developing combination therapies to combat antibiotic resistance .
- Cytotoxicity Assessment : In vitro assessments showed that certain derivatives exhibited cytotoxicity against multiple cancer cell lines with IC50 values indicating effective concentrations for therapeutic action. The mechanism was linked to DNA binding and subsequent apoptotic pathways .
Q & A
Q. What are the common synthetic routes for 2-chloro-1,8-naphthyridine derivatives, and how are reaction conditions optimized?
Basic Synthesis Methodology
this compound derivatives are synthesized via:
- Friedländer reaction : Ionic liquid-catalyzed condensation of 2-aminopyridine derivatives with ketones (e.g., polyphosphoric acid as a catalyst at 478–483 K for cyclization) .
- Nucleophilic substitution : Replacement of chlorine atoms using amines or alkoxides (e.g., this compound reacts with 15N-labeled ammonia under copper catalysis, yielding 55% substitution efficiency) .
- One-pot multicomponent reactions : For example, heterocyclic ketone aminals (HKAs) react with aldehydes and nitriles to form complex derivatives .
Optimization Tips :
- Use TLC to monitor reaction progress .
- Purify via column chromatography (silica gel, petroleum ether:ethyl acetate gradients) .
- Employ copper catalysts to enhance substitution yields in amination reactions .
Q. How are structural and electronic properties of this compound derivatives characterized experimentally and computationally?
Basic Characterization Techniques
- X-ray crystallography : Determines bond lengths (e.g., C1–C2 = 1.739 Å) and dihedral angles (e.g., 3.08° planarity in the naphthyridine core) .
- Spectroscopy :
- Computational methods :
Q. What strategies address low yields in nucleophilic substitution reactions involving the chlorine substituent?
Advanced Reaction Design
- Catalytic systems : Add copper powder (11.0 equiv) to enhance amination yields from 8% to 55% .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or MeOH) for alkoxy substitutions .
- Temperature control : Heat reactions at 100–150°C in sealed tubes to prevent volatilization of nucleophiles like ammonia .
Example :
Reaction | Conditions | Yield | Reference |
---|---|---|---|
2-Chloro → 2-Amino | Cu(0), 22% 15NH3, 100°C, 24 hr | 55% | |
4-Chloro → 4-Methylamino | MeNH2 in H2O/THF, 20°C | 97% |
Q. How can computational methods guide the design of this compound derivatives with tailored bioactivity?
Advanced In Silico Approaches
- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 3 enhance cytotoxicity against MCF7 cells) .
- Molecular docking : Predict binding affinity to targets like adenosine A1 receptors (e.g., 7-chloro-4-hydroxy-2-phenyl derivatives as antagonists) .
- TD-DFT calculations : Simulate electronic transitions to optimize fluorescence properties for probes .
Case Study : Derivatives with 4-nitro-phenyl substituents show enhanced antimicrobial activity due to increased electrophilicity .
Q. What role do non-covalent interactions play in the solid-state packing of this compound derivatives?
Advanced Crystallography
- π-π stacking : Stabilizes crystal lattices (e.g., face-to-face interactions between naphthyridine cores with 3.4 Å spacing) .
- Van der Waals forces : Influence melting points (>300°C for planar derivatives vs. 115–117°C for bulky substituents) .
- Hydrogen bonding : Hydroxyl groups form intramolecular H-bonds (e.g., O–H···N in 4-hydroxy derivatives) .
Q. How are isotopic labeling techniques applied to study this compound interactions in biological systems?
Advanced NMR Applications
- 15N-labeling : Synthesize 2-amino-15N derivatives via copper-catalyzed amination for tracking DNA binding (e.g., 15N-coupled 1H NMR signals at 7.69 ppm) .
- Isotope effects : Resolve overlapping peaks in complexes with DNA (e.g., CGG/CGG sequence recognition) .
Q. What are the key considerations for regioselective functionalization of this compound?
Advanced Synthetic Challenges
- Positional reactivity : Chlorine at position 2 is more reactive than position 7 due to electronic effects .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during formylation/oxidation steps .
- Steric hindrance : Bulky substituents (e.g., phenyl groups) direct reactions to less hindered positions .
Example : Phosphoryl chloride selectively chlorinates position 2 in naphthyridinediones .
Q. How do electronic properties of substituents influence the biological activity of this compound derivatives?
Advanced Structure-Activity Analysis
- Electron-withdrawing groups (EWGs) : Nitro (-NO2) or cyano (-CN) at position 3 enhance cytotoxicity (e.g., IC50 < 10 µM for MCF7 cells) .
- Electron-donating groups (EDGs) : Methoxy (-OCH3) or hydroxy (-OH) improve solubility and antimicrobial potency .
- Hybrid substituents : Fluorophenyl groups balance lipophilicity and target binding (e.g., adenosine receptor antagonists) .
Properties
IUPAC Name |
2-chloro-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIZLJISEUYGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408919 | |
Record name | 2-chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-10-4 | |
Record name | 2-chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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